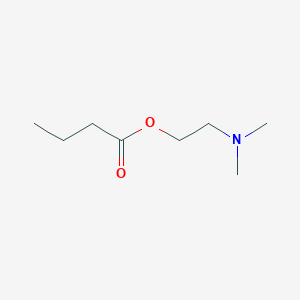
Butanoic acid, 2-(dimethylamino)ethyl ester
Vue d'ensemble
Description
Butanoic acid, 2-(dimethylamino)ethyl ester, also known as DMAE or dimethylethanolamine, is a naturally occurring compound found in small amounts in the brain. It is a choline precursor and is involved in the synthesis of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. DMAE has gained attention for its potential use in improving cognitive function and memory, as well as its potential applications in skincare products.
Mécanisme D'action
Butanoic acid, 2-(dimethylamino)ethyl ester is thought to work by increasing the levels of choline and acetylcholine in the brain. Acetylcholine plays a critical role in cognitive function, including memory and learning.
Effets Biochimiques Et Physiologiques
Butanoic acid, 2-(dimethylamino)ethyl ester has been shown to increase the levels of choline and acetylcholine in the brain, which may improve cognitive function. It has also been shown to have antioxidant properties and to improve skin firmness and elasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Butanoic acid, 2-(dimethylamino)ethyl ester in lab experiments is its potential cognitive enhancing effects. However, one limitation is that it may not be suitable for use in certain types of experiments due to its potential effects on the brain.
Orientations Futures
1. Further research is needed to fully understand the mechanism of action of Butanoic acid, 2-(dimethylamino)ethyl ester and its potential cognitive enhancing effects.
2. Studies are needed to determine the optimal dosage and duration of Butanoic acid, 2-(dimethylamino)ethyl ester supplementation for cognitive enhancement.
3. More research is needed to determine the potential applications of Butanoic acid, 2-(dimethylamino)ethyl ester in skincare products.
4. Further studies are needed to determine the safety and potential side effects of Butanoic acid, 2-(dimethylamino)ethyl ester supplementation.
5. Research is needed to determine the potential applications of Butanoic acid, 2-(dimethylamino)ethyl ester in other areas, such as sports performance and mood enhancement.
In conclusion, Butanoic acid, 2-(dimethylamino)ethyl ester is a naturally occurring compound that has gained attention for its potential cognitive enhancing effects and its potential applications in skincare products. While more research is needed to fully understand its mechanism of action and potential applications, Butanoic acid, 2-(dimethylamino)ethyl ester shows promise as a potential tool for improving cognitive function and skin health.
Applications De Recherche Scientifique
Butanoic acid, 2-(dimethylamino)ethyl ester has been studied for its potential cognitive enhancing effects. In a double-blind, placebo-controlled study, Butanoic acid, 2-(dimethylamino)ethyl ester was found to improve attention and vigilance in healthy volunteers. Another study found that Butanoic acid, 2-(dimethylamino)ethyl ester improved memory and learning in rats.
Butanoic acid, 2-(dimethylamino)ethyl ester has also been studied for its potential use in skincare products. It has been shown to have antioxidant properties and to improve skin firmness and elasticity.
Propriétés
Numéro CAS |
16597-65-2 |
|---|---|
Nom du produit |
Butanoic acid, 2-(dimethylamino)ethyl ester |
Formule moléculaire |
C8H17NO2 |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl butanoate |
InChI |
InChI=1S/C8H17NO2/c1-4-5-8(10)11-7-6-9(2)3/h4-7H2,1-3H3 |
Clé InChI |
NCOVMJHPLAYTJS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)OCCN(C)C |
SMILES canonique |
CCCC(=O)OCCN(C)C |
Autres numéros CAS |
16597-65-2 |
Synonymes |
Butanoic acid 2-(dimethylamino)ethyl ester |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

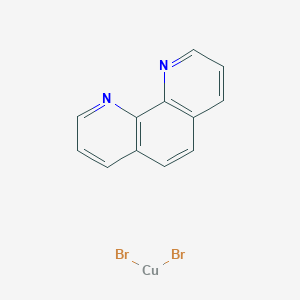
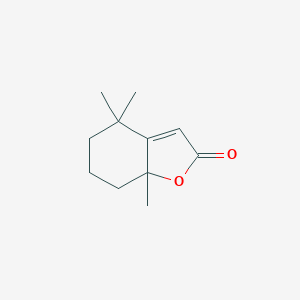
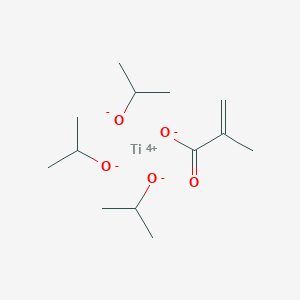
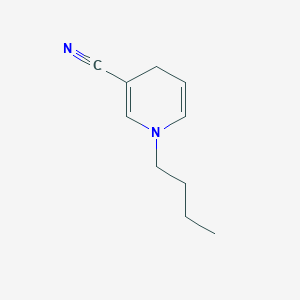

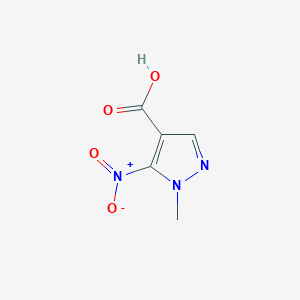
![2-{[Methyl(phenyl)amino]carbonyl}benzoic acid](/img/structure/B99758.png)

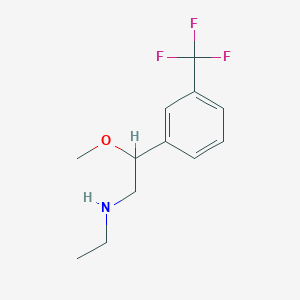
![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)
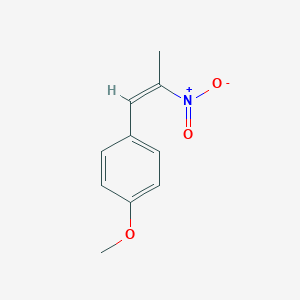
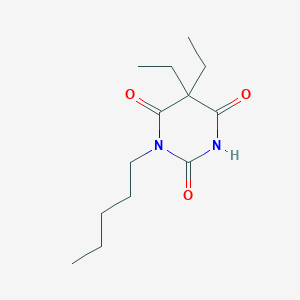
![Acetamide, N-[4-(trimethylsilyl)phenyl]-](/img/structure/B99768.png)
